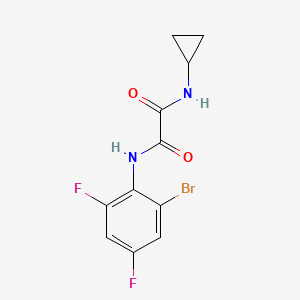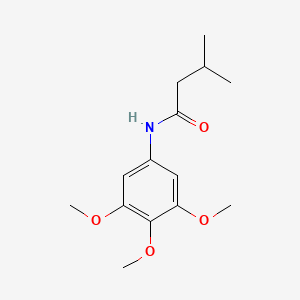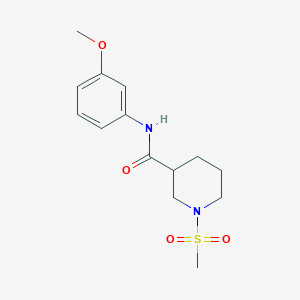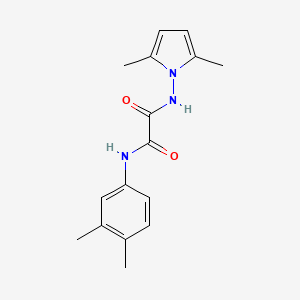![molecular formula C18H21FN2O4S B4240928 2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4240928.png)
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide
Übersicht
Beschreibung
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a butylamino sulfonyl group, and a fluorophenyl acetamide group, making it a versatile molecule for research and industrial purposes.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and fluorophenyl intermediates. These intermediates are then coupled using various reagents and catalysts under controlled conditions. Common synthetic routes include:
Nucleophilic Substitution: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated precursor.
Sulfonylation: The butylamino group is sulfonylated using sulfonyl chlorides in the presence of a base to form the butylamino sulfonyl intermediate.
Amidation: The final step involves the coupling of the fluorophenyl acetamide with the phenoxy and butylamino sulfonyl intermediates under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenoxy and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy or fluorophenyl moieties.
Wissenschaftliche Forschungsanwendungen
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(methylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide
- 2-{4-[(ethylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide
- 2-{4-[(propylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide
Uniqueness
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The butylamino sulfonyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to its methyl, ethyl, or propyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-[4-(butylsulfamoyl)phenoxy]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-2-3-12-20-26(23,24)15-10-8-14(9-11-15)25-13-18(22)21-17-7-5-4-6-16(17)19/h4-11,20H,2-3,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVECRBQWGYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4240845.png)
![2-(benzylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4240848.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4240850.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-thienyl)propanamide](/img/structure/B4240869.png)

![3-chloro-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4240877.png)





![1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B4240941.png)
